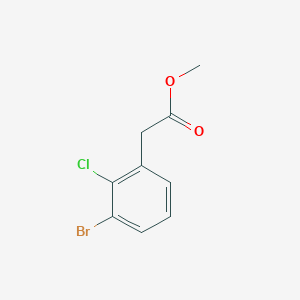
8-(4-Formylphenoxy)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Formylphenoxy)octanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an octanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Formylphenoxy)octanoic acid typically involves the reaction of 4-formylphenol with octanoic acid under specific conditions. One common method includes the esterification of 4-formylphenol with octanoic acid in the presence of a catalyst such as sulfuric acid, followed by hydrolysis to yield the desired product. Another approach involves the use of continuous flow ozonolysis of cardanol, which produces 8-(4-formylphenoxy)octanal as an intermediate, which can then be oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow techniques can enhance the efficiency and safety of the production process, minimizing the risk of side reactions and improving the overall yield of the desired product .
化学反応の分析
Types of Reactions
8-(4-Formylphenoxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 8-(4-Carboxyphenoxy)octanoic acid.
Reduction: 8-(4-Hydroxyphenoxy)octanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
8-(4-Formylphenoxy)octanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, particularly in the study of fatty acid metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and plasticizers
作用機序
The mechanism of action of 8-(4-Formylphenoxy)octanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy group can interact with cellular membranes and proteins, potentially affecting their function. The octanoic acid chain can be metabolized by fatty acid oxidation pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
4-Formylphenoxyacetic acid: Similar structure but with a shorter acetic acid chain.
8-(4-Formylphenoxy)octanoic acid methyl ester: A methyl ester derivative with similar properties but different reactivity.
4-Formylphenoxybutanoic acid: Similar structure with a butanoic acid chain instead of octanoic acid
Uniqueness
This compound is unique due to its longer octanoic acid chain, which imparts distinct physicochemical properties and potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
8-(4-formylphenoxy)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10,12H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJIOUVVWOXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-(pyridin-4-yl)propanoic acid](/img/structure/B8263804.png)
![8-(Iodomethyl)-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene];triethylazanium](/img/structure/B8263812.png)



![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)





